molecular formula C20H22N2O4S B2854315 1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1795492-44-2

1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2854315
CAS No.: 1795492-44-2
M. Wt: 386.47
InChI Key: ONNDNNZZOQFRIL-UHFFFAOYSA-N
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Description

1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetically designed chemical hybrid incorporating two privileged pharmacophores: an indole scaffold and a furan-substituted pyrrolidine. The indole nucleus is a structure of immense significance in medicinal chemistry, recognized for its diverse pharmacological activities and its presence in numerous biologically active compounds and approved therapeutics . Indole derivatives have been extensively explored for their potential as anti-tubercular agents, with some candidates advancing to clinical trials, and also demonstrate documented antiviral, anti-inflammatory, and anticancer properties . The integration of a pyrrolidine ring, further modified with a furanylmethylsulfonyl group, introduces potential for unique steric and electronic interactions with biological targets. This specific molecular architecture suggests this compound is a valuable chemical tool for researchers investigating new ligands for various enzymatic systems or receptors. Its primary research utility lies in the exploration of structure-activity relationships (SAR) in drug discovery campaigns, particularly in the development of novel anti-infective or neuro-modulatory agents. The compound is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-21-12-15(18-6-2-3-7-19(18)21)11-20(23)22-9-8-17(13-22)27(24,25)14-16-5-4-10-26-16/h2-7,10,12,17H,8-9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNDNNZZOQFRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that derivatives of indole and pyrrolidine compounds exhibit significant anticancer properties. The incorporation of the furan sulfonamide moiety enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone have shown promising results in inhibiting tumor growth in preclinical models .
  • Antimicrobial Properties
    • The sulfonamide functional group is known for its antimicrobial activity. Research has demonstrated that compounds with similar structures possess effective antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects
    • The compound's potential as a COX-II inhibitor has been explored, suggesting its utility in treating inflammatory conditions. The presence of the indole ring is believed to contribute to this activity by modulating inflammatory pathways .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of compounds based on 1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone were tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A research article in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure–activity relationships (SAR) that suggested modifications to the furan moiety could enhance antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonyl- and heterocycle-containing analogs. Below is a comparative analysis based on molecular features, substituent effects, and research findings:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (Target) C₂₁H₂₄N₂O₄S 412.49 (calculated) Furan-2-ylmethyl sulfonyl, 1-methylindol-3-yl -
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone C₁₉H₂₃FN₂O 324.39 (calculated) 4-Fluorophenyl, dimethylpyrrole, pyrrolidinyl
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S 299.34 Phenylsulfonyl, indol-3-yl
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone C₂₄H₁₈N₂O₅S 446.48 (calculated) Nitrophenyl ethenyl, phenylsulfonyl
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone C₂₀H₂₀N₂O₃S 376.45 (calculated) Dihydroindolyl, ethylindolyl sulfonyl

Substituent Effects

  • Sulfonyl Group Variations: The furan-2-ylmethyl sulfonyl group in the target compound may confer higher metabolic stability compared to phenylsulfonyl analogs (e.g., ) due to reduced susceptibility to cytochrome P450-mediated oxidation.
  • Heterocyclic Moieties :

    • The 1-methylindole group in the target compound shares similarities with the ethylindole in , but the methyl substituent likely reduces steric hindrance, improving binding pocket compatibility in enzyme targets.
    • Furan (target) vs. fluorophenyl (): Furan’s oxygen atom enhances hydrogen-bonding capacity, while fluorophenyl groups improve lipophilicity and membrane permeability.

Research Findings

  • Biological Activity: Indole-sulfonyl derivatives (e.g., ) are frequently explored in cancer and neurological drug discovery due to their interactions with serotonin receptors and kinase enzymes.
  • Safety and Toxicity :

    • The phenylsulfonyl compound () requires medical consultation upon exposure, indicating moderate toxicity. In contrast, furan-containing compounds (target) may exhibit lower acute toxicity due to natural metabolite pathways.

Pharmacological Implications

  • The target compound’s methylindole and furan-sulfonyl combination balances lipophilicity and polarity, making it a candidate for central nervous system (CNS) targets. Comparatively, ethylindole derivatives () show extended half-lives but reduced blood-brain barrier penetration.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions, including:

  • Functionalization of the pyrrolidine ring : Introducing the sulfonyl group via nucleophilic substitution or oxidation reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Coupling of the indole moiety : Alkylation or acylation reactions to attach the 1-methylindole group, requiring precise temperature control (e.g., 0–60°C) and catalysts like sodium hydride .
  • Purification : Column chromatography or recrystallization is essential to isolate the target compound, with solvent systems (e.g., ethyl acetate/hexane) optimized for polarity .

Critical parameters include maintaining anhydrous conditions, using high-purity reagents, and monitoring reaction progress via thin-layer chromatography (TLC) .

Basic: Which analytical techniques are most effective for confirming the structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the furan-2-ylmethyl sulfonyl group (δ 2.8–3.5 ppm for pyrrolidine protons) and 1-methylindole (δ 7.1–7.8 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 429.12) .

Advanced: How can researchers optimize reaction parameters for scalable synthesis?

  • Continuous Flow Reactors : Enhance efficiency by maintaining consistent temperature and pressure, reducing reaction times, and minimizing byproducts .
  • Automated Synthesis Platforms : Enable real-time monitoring and adjustment of variables like solvent ratios and catalyst loading .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) improves yield reproducibility .

Advanced: What methodologies elucidate the compound’s 3D conformation and electronic properties?

  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine ring (e.g., C-S bond length ~1.76 Å) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution, highlighting nucleophilic sites (e.g., sulfonyl oxygen) .
  • Spectroscopic Analysis : Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) .

Advanced: How should contradictions in reported biological activity data be resolved?

  • Reproducibility Studies : Validate assays under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Dose-Response Analysis : Determine EC50/IC50 values across multiple concentrations to differentiate true activity from assay artifacts .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor interactions (e.g., cannabinoid receptors suggested by structural analogs) .

Advanced: What are best practices for handling and storage to ensure stability?

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation of the sulfonyl group .
  • Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Degradation Monitoring : Regular HPLC checks detect hydrolysis products (e.g., free indole derivatives) .

Basic: What biological targets are suggested by structural features?

  • Indole Motif : Known to interact with serotonin receptors and cytochrome P450 enzymes .
  • Sulfonyl Group : May enhance solubility and binding to ATP-binding cassette transporters .
  • Pyrrolidine Ring : Common in kinase inhibitors, suggesting potential kinase modulation .

Advanced: What strategies explore structure-activity relationships (SAR)?

  • Functional Group Substitution : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) to assess binding affinity changes .
  • Stereochemical Modifications : Synthesize enantiomers to evaluate chiral center impacts on potency (e.g., R vs. S configurations) .
  • Proteomics Profiling : Use affinity chromatography to identify off-target interactions in complex biological matrices .

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